N-methylmethanesulfonohydrazide

Description

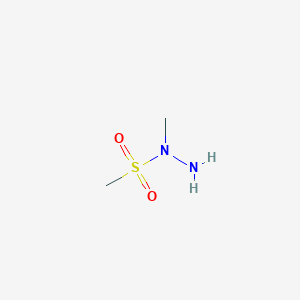

N-Methylmethanesulfonohydrazide is a sulfonohydrazide derivative characterized by a methanesulfonyl group (-SO₂-) linked to a hydrazine backbone (-NH-NH-) with a methyl substituent on one nitrogen atom. Its structure (CH₃-SO₂-NH-NH-CH₃) distinguishes it from related compounds through the presence of a simple alkyl chain and sulfonyl moiety. This compound is synthesized via condensation reactions involving sulfonyl hydrazides and carbonyl-containing reagents, a method shared with other sulfonohydrazides (see Section 2.1) .

Properties

Molecular Formula |

C2H8N2O2S |

|---|---|

Molecular Weight |

124.17 g/mol |

IUPAC Name |

N-methylmethanesulfonohydrazide |

InChI |

InChI=1S/C2H8N2O2S/c1-4(3)7(2,5)6/h3H2,1-2H3 |

InChI Key |

ABTFCSFEAMEIGN-UHFFFAOYSA-N |

Canonical SMILES |

CN(N)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylmethanesulfonohydrazide can be synthesized through the direct reductive N-methylation of nitro compounds. This method is more attractive and straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines and significantly shortens the separation and purification steps .

Industrial Production Methods

The industrial production of this compound typically involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process includes a sequential hydrogenation and methylation process, which is both cost-effective and efficient .

Chemical Reactions Analysis

Types of Reactions

N-methylmethanesulfonohydrazide undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in organic reactions.

Substitution: It can participate in substitution reactions where it replaces other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen gas for reduction and various methylating agents for N-methylation. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from reactions involving this compound include N-methylated amines and other reduced organic compounds. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and other industries.

Scientific Research Applications

N-methylmethanesulfonohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and protecting group in organic synthesis.

Biology: It serves as a reagent in biochemical studies and molecular biology experiments.

Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.

Industry: It finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-methylmethanesulfonohydrazide involves its role as a reducing agent. It donates electrons to other molecules, thereby reducing them. This process is facilitated by the presence of the sulfonohydrazide group, which undergoes fission and reacts within the intracellular milieu .

Comparison with Similar Compounds

Key Observations :

- Synthesis Simplicity: Unlike indole or phenothiazine derivatives requiring multi-step syntheses, N-methylmethanesulfonohydrazide can be synthesized in fewer steps due to its simple alkyl substituents .

Physicochemical Properties

| Property | This compound | Nitrofuranyl Analogs | Indole-Based Analogs | Phenothiazine Derivatives |

|---|---|---|---|---|

| Molecular Weight | ~154 g/mol | 250–350 g/mol | 300–400 g/mol | 400–500 g/mol |

| Melting Point | Likely 100–150°C | 180–220°C | 200–250°C | >250°C |

| Lipophilicity (LogP) | Moderate (~1.5) | High (~2.5) | Variable | High (~3.0) |

| Solubility | High in polar solvents | Moderate in DMSO | Low in water | Low in water |

Key Observations :

Key Observations :

- Activity Gaps: this compound lacks the nitroheterocyclic (e.g., nitrofuran) or aromatic pharmacophores critical for the bioactivity of its analogs .

- Sulfonamide Role : The sulfonamide group may confer diuretic or antimicrobial properties via enzyme inhibition, akin to acetazolamide .

Biological Activity

N-Methylmethanesulfonohydrazide is a compound of increasing interest due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by empirical research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazide functional group (-NH-NH2) and a methanesulfonyl moiety. Its molecular formula is C2H8N2O2S, with a molecular weight of approximately 138.16 g/mol. The compound's structure allows for various interactions with biological macromolecules, which is crucial for its bioactivity.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for pharmaceutical applications.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 100 |

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves interactions with cellular targets such as proteins and nucleic acids. Studies suggest that it may disrupt cellular processes by altering enzyme activities or interfering with DNA replication.

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with hydrazine derivatives under controlled conditions. This process has been optimized to maximize yield and purity.

Synthesis Steps:

- Preparation of Hydrazine Derivative : React hydrazine hydrate with methanesulfonyl chloride in an appropriate solvent.

- Purification : Use recrystallization or chromatography to purify the product.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties against clinical isolates.

- Findings : The compound demonstrated potent activity against multidrug-resistant strains, suggesting potential for development as a new antimicrobial agent.

-

Case Study 2: Cytotoxicity Assessment

- Objective : Evaluate cytotoxic effects on human cell lines.

- Findings : this compound showed selective toxicity towards cancerous cells while exhibiting low toxicity to normal cells, indicating its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- It exhibits broad-spectrum antimicrobial activity.

- The compound has shown promise in inhibiting tumor cell proliferation in vitro.

- Further investigations are necessary to elucidate the full range of its biological effects and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.